5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline
Overview
Description
5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline, commonly known as DFP-10825, is a small molecule drug that has been developed as a potential anticancer agent. The compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of DFP-10825 is not fully understood. However, studies have shown that the compound targets the microtubule network, which is essential for cell division. DFP-10825 binds to the colchicine binding site on tubulin, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. The compound inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M cell cycle arrest. DFP-10825 has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages for lab experiments. The compound is easy to synthesize and purify, which makes it readily available for research. DFP-10825 has also shown to have potent antiproliferative activity against a range of cancer cell lines, which makes it a promising candidate for further development. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Future Directions
DFP-10825 has shown promising results in preclinical studies, and further research is needed to determine its potential as an anticancer agent. Some of the future directions for research include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the efficacy of DFP-10825 in animal models of cancer.
3. Investigation of the pharmacokinetics and pharmacodynamics of the compound in vivo.
4. Identification of biomarkers that can predict the response to DFP-10825.
5. Development of combination therapies with DFP-10825 and other anticancer agents.
Conclusion:
DFP-10825 is a small molecule drug that has shown promising results as an anticancer agent. The compound has potent antiproliferative activity and induces apoptosis and inhibits angiogenesis. DFP-10825 targets the microtubule network and disrupts cell division, leading to cell cycle arrest and apoptosis. The compound has several advantages for lab experiments but also has limitations in terms of its solubility and stability. Further research is needed to determine the potential of DFP-10825 as an anticancer agent and to identify biomarkers that can predict the response to the compound.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that the compound has potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound has also shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms for cancer treatment.
properties
IUPAC Name |
[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-3-25(4-2)18-13-19(20(28(30)31)12-17(18)24)26-7-9-27(10-8-26)21(29)15-6-5-14(22)11-16(15)23/h5-6,11-13H,3-4,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCFXOHYHKZFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.